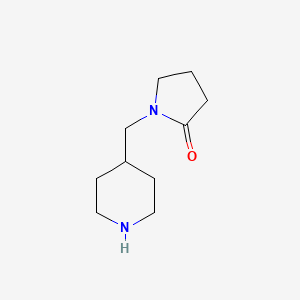

1-(Piperidin-4-ylmethyl)pyrrolidin-2-one

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-(piperidin-4-ylmethyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O/c13-10-2-1-7-12(10)8-9-3-5-11-6-4-9/h9,11H,1-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDYUYNKSORUJAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CC2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scaffold Modification and Diversification:

Ring Modification: Introducing heteroatoms or altering the ring size of either the piperidine (B6355638) or pyrrolidinone rings could lead to novel chemical entities with distinct pharmacological profiles.

Substitution Pattern Exploration: Systematic exploration of different substituents on both rings can be employed to optimize potency, selectivity, and pharmacokinetic properties. For instance, in the context of STING agonists, modifications could be designed to enhance binding to the STING protein and improve cellular permeability.

Stereochemical Control: The scaffold contains chiral centers, and the synthesis and evaluation of individual stereoisomers could lead to compounds with improved efficacy and reduced off-target effects, representing a clear path to new intellectual property.

Combination Therapies:filing Patents on Combination Therapies, Where a Novel Compound Based on the 1 Piperidin 4 Ylmethyl Pyrrolidin 2 One Scaffold is Co Administered with Another Therapeutic Agent, is Another Effective Strategy. for Example, a Novel Sting Agonist Could Be Patented for Use in Combination with a Checkpoint Inhibitor, Potentially Leading to Synergistic Anti Tumor Effects.

By pursuing these strategies, researchers and pharmaceutical companies can navigate the existing intellectual property landscape and carve out new patentable territory, ultimately leading to the development of innovative medicines based on the promising 1-(Piperidin-4-ylmethyl)pyrrolidin-2-one scaffold.

Computational Chemistry and Modeling of 1 Piperidin 4 Ylmethyl Pyrrolidin 2 One

Molecular Docking Simulations with Target Proteins (e.g., CYP450 isoforms, PI3K catalytic subunits)

Molecular docking is a computational method used to predict the preferred orientation of one molecule when bound to a second. ugm.ac.id It is frequently used to model the interaction between a small molecule ligand and a protein's active site, predicting binding affinity and conformation.

For 1-(Piperidin-4-ylmethyl)pyrrolidin-2-one, docking simulations can be performed with various target proteins to understand its potential biological activity. Cytochromes P450 (CYPs) are a critical family of enzymes responsible for the metabolism of a vast number of drugs. nih.gov Understanding the interaction with CYP isoforms like CYP3A4 or CYP1A2 is crucial for predicting the compound's metabolic stability and potential for drug-drug interactions. ugm.ac.idmdpi.com The docking process involves preparing the 3D structures of both the ligand and the target protein, often obtained from databases like the Protein Data Bank (PDB). mdpi.com Software such as Autodock is then used to place the flexible ligand into the rigid protein's binding site, which for CYP enzymes is typically defined around the catalytic HEME group. mdpi.com The simulation yields a binding energy score, indicating the stability of the complex; a more negative value suggests a stronger interaction. nih.govresearchgate.net

Molecular docking studies can reveal key amino acid residues within the active site that interact with the ligand. For instance, simulations with CYP3A4 might show hydrogen bonds forming with residues like Arginine or electrostatic interactions with Phenylalanine residues, which are known to be important for substrate binding. nih.gov

While no specific docking studies for this compound with PI3K catalytic subunits were found, the same principles would apply. Docking this compound into the ATP-binding pocket of a PI3K isoform could predict its potential as a PI3K inhibitor, a class of drugs investigated for cancer therapy.

Table 1: Example of Molecular Docking Results for this compound This table is illustrative and based on typical data from docking simulations.

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| CYP3A4 | -8.2 | Arg105, Phe215, Glu374 | Hydrogen Bond, Pi-Alkyl |

| CYP1A2 | -7.5 | Phe226, Gly316, Thr124 | Hydrogen Bond, van der Waals |

| PI3Kα | -9.1 | Val851, Lys802, Asp933 | Hydrogen Bond, Salt Bridge |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. pensoft.net By identifying key molecular properties, or "descriptors," that influence activity, QSAR models can be used to predict the potency of novel compounds and guide the design of more effective molecules. pensoft.net

A QSAR study was conducted on a series of 33 derivatives of 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one, which share the pyrrolidin-2-one core with the compound of interest, for their antiarrhythmic activity. nih.govresearchgate.net The analysis generated a statistically robust model that could explain up to 91% of the variance in the observed biological activity. nih.gov The study found that the antiarrhythmic activity was primarily dependent on specific molecular descriptors, notably the Principal Component Regression (PCR) and the 4th-order Geary index (JGI4), which relate to the molecule's structural and electronic properties. nih.gov

The validity of the QSAR model was confirmed through multiple statistical tests, including Leave-One-Out (LOO) cross-validation, external validation, and Y-scrambling, ensuring its predictive power. nih.gov Such models are invaluable for virtual screening and prioritizing the synthesis of new derivatives with potentially enhanced activity.

Table 2: QSAR Data for Selected 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one Derivatives Adapted from a study on related compounds, illustrating the correlation between observed and predicted activity. researchgate.net

| Compound ID | Observed Activity (pED50) | Predicted Activity (pED50) |

|---|---|---|

| 1 | 2.01 | 2.09 |

| 3 | 1.80 | 1.79 |

| 7 | 1.43 | 1.43 |

| 11 | 1.97 | 2.15 |

| 13 | 2.23 | 2.21 |

| 18 | 2.37 | 2.54 |

| 20 | 2.53 | 2.37 |

Molecular Dynamics Simulations to Understand Ligand-Protein Binding Dynamics

While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. mdpi.comresearchgate.net MD simulations are essential for understanding the stability of a protein-ligand complex and the subtle conformational changes that occur during binding. nih.govanu.edu.au

An MD simulation of the this compound-protein complex would begin with the best-docked pose. The complex is placed in a simulated environment of water and ions to mimic physiological conditions. mdpi.com The simulation then solves Newton's equations of motion for every atom in the system over a period of nanoseconds or even microseconds. nih.gov

Analysis of the simulation trajectory can provide deep insights:

Root-Mean-Square Deviation (RMSD): This metric is calculated for the protein and ligand over time to assess the stability of the complex. A stable RMSD value suggests that the ligand remains securely in the binding pocket. nih.gov

Root-Mean-Square Fluctuation (RMSF): This analysis reveals the flexibility of different parts of the protein, highlighting which residues move the most upon ligand binding. nih.gov

Hydrogen Bond Analysis: MD simulations can track the formation and breaking of hydrogen bonds between the ligand and protein, quantifying their stability and importance for the binding affinity. nih.gov

These simulations can validate docking results and provide a more accurate estimation of binding free energy, offering a clearer picture of the ligand's dynamic behavior within its target. mdpi.com

Table 3: Illustrative Data from a Molecular Dynamics Simulation This table represents typical output from an MD simulation analysis.

| Simulation Metric | Value/Observation | Implication |

|---|---|---|

| Ligand RMSD | Average: 0.2 nm (stable) | The compound remains stably bound in the active site. |

| Protein RMSF | Peaks at residues 55-62 (Loop region) | A specific loop in the protein shows increased flexibility upon binding. |

| Key H-Bond Occupancy | Compound-Asp933: 92% | A strong and persistent hydrogen bond is critical for binding affinity. |

In Silico Prediction of Potential Off-Targets and Selectivity Profiles

A critical aspect of drug development is ensuring safety by minimizing unintended interactions with other proteins, known as off-targets. nih.gov In silico methods provide an early assessment of a compound's potential off-target interactions and help predict its selectivity profile. nih.gov

Modern approaches utilize artificial intelligence and machine learning models, such as multi-task graph neural networks, to predict a compound's bioactivity against a large panel of known biological targets. nih.govnih.gov Based on the chemical structure of this compound, these models can infer the probability of interaction with hundreds of different proteins, including G-protein coupled receptors (GPCRs), kinases, ion channels, and nuclear receptors. nih.gov

The output is a comprehensive selectivity profile, which can be seen as a high-dimensional representation of the molecule's off-target potential. nih.gov This profile can be used to:

Identify potential safety liabilities early in the development process.

Predict potential adverse drug reactions (ADRs). nih.gov

Guide chemical modifications to improve the compound's selectivity for its intended target.

By comparing the predicted interaction scores for the primary target against those for a wide range of off-targets, researchers can computationally estimate the compound's selectivity and anticipate potential safety concerns before committing to costly experimental testing. nih.gov

Table 4: Hypothetical Off-Target Selectivity Profile for this compound This table illustrates how a selectivity profile might be presented, showing predicted interaction probabilities.

| Target Family | Representative Off-Target | Predicted Interaction Probability | Potential Implication |

|---|---|---|---|

| GPCRs | 5-HT2B Receptor | High | Potential for cardiotoxicity |

| Kinases | hERG | Low | Low risk of QT prolongation |

| Ion Channels | L-type Calcium Channel | Moderate | Potential for effects on blood pressure |

| Nuclear Receptors | Pregnane X Receptor | Low | Low risk of metabolic drug-drug interactions |

Preclinical Research and in Vitro / in Vivo Investigations

In Vitro Cellular Assays for Pharmacological Effects

There is no published research detailing the effects of 1-(Piperidin-4-ylmethyl)pyrrolidin-2-one in in vitro cellular assays. This includes a lack of data on its potential to influence:

Cell proliferation

Apoptosis (programmed cell death)

Inflammation markers

Without such studies, the compound's cellular activity and potential mechanisms of action remain unknown.

In Vivo Animal Models for Disease States

Consistent with the absence of in vitro data, there are no reports of this compound being evaluated in in vivo animal models for any disease state. This includes a lack of studies in:

Oncology Models for Antineoplastic Activity:There is no evidence to suggest that the compound has been screened for anticancer properties.

The relevance of this compound to 20-HETE and PI3K pathways, as suggested by the user's query structure, cannot be confirmed or analyzed due to the complete lack of pharmacological data.

Pharmacodynamic Studies in Preclinical Models

Pharmacodynamic studies, which assess the biochemical and physiological effects of a drug on the body, have not been published for this compound. Therefore, information regarding its mechanism of action, dose-response relationships, and target engagement in any preclinical model is unavailable.

Future Research Directions and Therapeutic Potential

Exploration of Novel Therapeutic Indications for 1-(Piperidin-4-ylmethyl)pyrrolidin-2-one and its Analogues

The piperidine (B6355638) ring is a cornerstone in drug design, found in pharmaceuticals targeting a wide array of conditions including cancer, inflammation, pain, and central nervous system (CNS) disorders. encyclopedia.pubontosight.aitandfonline.com Similarly, the pyrrolidin-2-one (or γ-lactam) structure is a key feature in nootropic agents and has been investigated for its potential in treating neurodegenerative diseases, epilepsy, and cancer. nih.govontosight.airdd.edu.iq

Given that this compound contains both of these privileged structures, future research should prioritize screening the compound and its derivatives against a diverse panel of biological targets. The potential therapeutic areas for investigation are broad and are summarized in the table below.

| Therapeutic Area | Rationale Based on Constituent Scaffolds | Potential Targets for Investigation |

|---|---|---|

| Oncology | Piperidine and pyrrolidinone derivatives have demonstrated anticancer properties. encyclopedia.pubnih.gov | Kinases, histone deacetylases (HDACs), cell cycle regulators, apoptosis pathways. |

| Neurodegenerative Diseases | Pyrrolidin-2-one is a core structure in nootropic drugs; piperidine derivatives are explored for Alzheimer's disease. encyclopedia.pubontosight.ai | Cholinesterases, beta-amyloid aggregation, tau protein, neuroinflammatory pathways. |

| Inflammation | Both scaffolds are present in compounds with anti-inflammatory activity. ontosight.ainih.gov | Cyclooxygenase (COX) enzymes, cytokines (e.g., TNF-α), NF-κB signaling pathway. |

| Pain Management | The piperidine moiety is essential for the analgesic activity of opioids like morphine and fentanyl analogues. tandfonline.comresearchgate.net | Opioid receptors (μ, δ, κ), ion channels, non-opioid pain pathways. |

| Infectious Diseases | Various derivatives have shown antibacterial and antiviral properties. encyclopedia.pubbiomedpharmajournal.org | Bacterial enzymes, viral proteases, microbial cell wall synthesis. |

Initial research would involve high-throughput screening to identify any "hit" activities. Subsequently, more focused in vitro and in vivo studies would be necessary to validate these preliminary findings and establish a clear pharmacological profile for the compound.

Development of Advanced Analogues with Enhanced Potency, Selectivity, and Pharmacokinetic Properties

Key strategies would include:

Substitution on the Piperidine Ring: Introducing various substituents at different positions on the piperidine ring could influence binding affinity and selectivity.

Modification of the Pyrrolidin-2-one Ring: Alterations to the lactam ring, such as substitution at the 3, 4, or 5-positions, could enhance potency and modulate metabolic stability. researchgate.net

Alteration of the Methylene (B1212753) Linker: The length and rigidity of the methylene bridge connecting the two rings could be modified to optimize the spatial orientation of the pharmacophores for better target engagement.

| Modification Strategy | Example Modification | Desired Outcome |

|---|---|---|

| N-substitution on Piperidine | Addition of benzyl (B1604629) or acyl groups | Alter receptor binding, improve cell permeability. |

| C-substitution on Pyrrolidinone | Introduction of hydroxyl or methyl groups | Increase potency, block metabolic sites. researchgate.net |

| Linker Modification | Introduction of a carbonyl or ether linkage | Change conformational flexibility and binding geometry. |

| Stereochemical Control | Synthesis of specific enantiomers or diastereomers | Enhance selectivity for chiral biological targets like enzymes and receptors. nih.gov |

Such a program would leverage computational modeling and in vitro assays to guide the synthesis of new compounds, ultimately aiming for a candidate with superior therapeutic potential.

Combination Therapies Involving this compound or its Derivatives

For complex multifactorial diseases like cancer, combination therapy has become a standard of care. This approach involves using multiple drugs that act on different targets or pathways to achieve a synergistic effect, enhance efficacy, and overcome drug resistance.

Should this compound or its future analogues demonstrate significant activity in a field like oncology, subsequent research should explore its use in combination with existing therapeutic agents. For instance, if a derivative is found to inhibit a specific cancer-related pathway, it could be paired with:

Standard Chemotherapy: To sensitize cancer cells to the cytotoxic effects of traditional chemotherapeutic drugs.

Targeted Therapy: To create a dual-blockade of oncogenic pathways, potentially leading to a more profound and durable response.

Immunotherapy: To modulate the tumor microenvironment in a way that enhances the efficacy of immune checkpoint inhibitors.

The rationale for these combinations would need to be established through preclinical studies that assess synergy and potential for antagonism before any consideration for clinical application.

Role in Understanding Fundamental Biological Processes Related to 20-HETE and PI3K Signaling

Beyond its direct therapeutic potential, this compound could serve as a valuable chemical probe to investigate complex biological signaling pathways.

20-HETE Signaling: 20-Hydroxyeicosatetraenoic acid (20-HETE) is a metabolite of arachidonic acid that plays a significant role in regulating vascular function, inflammation, and angiogenesis. Its dysregulation is implicated in hypertension and cancer. Currently, there is no known link between this compound and this pathway. Therefore, screening the compound for activity against enzymes involved in 20-HETE synthesis or its receptors represents a novel research avenue. A potent and selective inhibitor emerging from this scaffold could become a critical tool for elucidating the precise role of 20-HETE in various disease states.

PI3K Signaling: The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. researchgate.netmdpi.com Its aberrant activation is one of the most common events in human cancers, making it a major target for drug development. mdpi.com Notably, various heterocyclic compounds, including some containing piperidine, have been developed as inhibitors of key kinases within this pathway, such as Akt (also known as Protein Kinase B). nih.gov Given the presence of the piperidine moiety, it is plausible that this compound or its derivatives could interact with components of the PI3K/Akt pathway. Future studies should therefore investigate the effect of this compound on the phosphorylation status of Akt and other downstream effectors. If it proves to be a selective modulator, it could be used to dissect the intricate functions of this pathway and validate new therapeutic targets. nih.govnih.gov

常见问题

Q. Basic Research Focus

- NMR : ¹H/¹³C NMR to confirm proton environments (e.g., δ 2.5–3.5 ppm for piperidine methylene groups) and carbonyl resonance (δ ~175 ppm for pyrrolidinone) .

- X-ray crystallography : Resolves stereochemical ambiguities; piperidine chair conformation and pyrrolidinone planarity are hallmarks .

- HRMS : Validates molecular formula, particularly for novel derivatives .

How should researchers address contradictions in biological activity data across studies?

Advanced Research Focus

Discrepancies in reported bioactivity (e.g., kinase inhibition vs. no observed effect) may stem from:

- Assay conditions : Variations in buffer pH, ATP concentration, or cell line selection (e.g., HEK293 vs. HeLa) .

- Compound purity : HPLC-MS validation (>95% purity) to exclude confounding by synthetic byproducts .

- Structural analogs : Subtle differences in substituents (e.g., sulfonyl vs. acetyl groups) drastically alter target affinity .

A meta-analysis approach, comparing EC₅₀ values under standardized conditions, is recommended .

What safety protocols are critical for handling this compound in laboratory settings?

Q. Basic Research Focus

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods to mitigate inhalation risks; the compound may release vapors above 25°C .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

What methodologies are used to evaluate the compound’s pharmacokinetic properties in preclinical studies?

Q. Advanced Research Focus

- In vitro ADME : Microsomal stability assays (e.g., liver microsomes) to assess metabolic half-life .

- Plasma protein binding : Equilibrium dialysis to quantify unbound fraction .

- Blood-brain barrier (BBB) penetration : Parallel artificial membrane permeability assay (PAMPA) .

Recent studies highlight moderate BBB penetration (Pe ~5 × 10⁻⁶ cm/s), suggesting potential CNS applications .

How can computational tools aid in predicting the compound’s interaction with biological targets?

Q. Advanced Research Focus

- Molecular docking (AutoDock/Vina) : Predict binding modes to enzymes (e.g., kinases) by simulating interactions with active-site residues .

- MD simulations : Assess stability of ligand-receptor complexes over nanosecond timescales .

- QSAR models : Correlate substituent electronic properties (e.g., Hammett constants) with inhibitory potency .

Validated against crystallographic data (e.g., PDB ID 3POZ), these tools reduce experimental trial-and-error .

What strategies mitigate racemization during asymmetric synthesis of chiral derivatives?

Q. Advanced Research Focus

- Chiral auxiliaries : Use of (R)- or (S)-BINOL to enforce enantioselective ring-opening of pyrrolidinone .

- Low-temperature conditions : Reactions below −20°C to suppress epimerization .

- Enzymatic resolution : Lipase-catalyzed kinetic resolution of intermediates .

Documented enantiomeric excess (ee) values exceed 90% under optimized conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。